molecular formula C22H19ClO3 B11951489 4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane CAS No. 6672-60-2

4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane

Cat. No.: B11951489
CAS No.: 6672-60-2
M. Wt: 366.8 g/mol
InChI Key: VTTSPGTWSUGSNI-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane is a complex organic compound with a unique structure that includes a dioxolane ring, chlorophenoxy group, and phenylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxy methanol.

    Formation of the Dioxolane Ring: The intermediate is then reacted with a suitable diol, such as ethylene glycol, under acidic conditions to form the dioxolane ring.

    Introduction of the Phenylphenyl Group: The final step involves the reaction of the dioxolane intermediate with a phenylphenyl halide under basic conditions to introduce the phenylphenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane
  • 3-chloro-4-(4-Methyl-2-bromomethyl-1,3-dioxolane-2-yl)phenyl-4’-chlorophenyl ether

Uniqueness

4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

6672-60-2

Molecular Formula

C22H19ClO3

Molecular Weight

366.8 g/mol

IUPAC Name

4-[(4-chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane

InChI

InChI=1S/C22H19ClO3/c23-19-10-12-20(13-11-19)24-14-21-15-25-22(26-21)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13,21-22H,14-15H2

InChI Key

VTTSPGTWSUGSNI-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(O1)C2=CC=C(C=C2)C3=CC=CC=C3)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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